1,4-Naphthalenedione, 2-hydroxy-3-[1-(phenylsulfonyl)-1H-indol-3-yl]-
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Overview
Description
2-Hydroxy-3-(1-(phenylsulfonyl)-1H-indol-3-yl)naphthalene-1,4-dione is a complex organic compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-Hydroxy-3-(1-(phenylsulfonyl)-1H-indol-3-yl)naphthalene-1,4-dione typically involves multi-step organic reactions. One common method involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol. This method is advantageous due to its simplicity, high yields, short reaction time, safety, and reusability of the catalyst . The starting material, 2-hydroxy-1,4-naphthoquinone, undergoes a series of reactions including condensation with aromatic aldehydes and aromatic amines to form the desired product .
Chemical Reactions Analysis
2-Hydroxy-3-(1-(phenylsulfonyl)-1H-indol-3-yl)naphthalene-1,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The quinone ring in the compound is highly reactive and can easily participate in redox reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology and medicine, it has been studied for its potential anticancer, antimicrobial, and anti-inflammatory properties . The compound’s ability to generate reactive oxygen species makes it a valuable tool in studying oxidative stress and its effects on cellular processes. Additionally, it has applications in the field of materials science, particularly in the development of fluorescent probes and electroluminescent devices .
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(1-(phenylsulfonyl)-1H-indol-3-yl)naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The quinone moiety in the compound can undergo redox cycling, leading to the generation of reactive oxygen species. These reactive oxygen species can induce oxidative stress, leading to cellular damage and apoptosis. The compound has also been shown to interact with enzymes involved in cellular redox regulation, further contributing to its biological effects .
Comparison with Similar Compounds
2-Hydroxy-3-(1-(phenylsulfonyl)-1H-indol-3-yl)naphthalene-1,4-dione can be compared to other naphthoquinone derivatives such as lawsone, juglone, and plumbagin. While all these compounds share the naphthoquinone core structure, they differ in their substituents and, consequently, their biological activities. For instance, lawsone and juglone are known for their antimicrobial properties, whereas plumbagin has been extensively studied for its anticancer activity . The presence of the indole and phenylsulfonyl groups in 2-Hydroxy-3-(1-(phenylsulfonyl)-1H-indol-3-yl)naphthalene-1,4-dione imparts unique properties that distinguish it from other naphthoquinone derivatives .
Biological Activity
1,4-Naphthalenedione derivatives, particularly those modified with various functional groups, exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The compound 1,4-Naphthalenedione, 2-hydroxy-3-[1-(phenylsulfonyl)-1H-indol-3-yl]- is of particular interest due to its potential therapeutic applications. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Synthesis
The compound can be synthesized through various methods, including the Heck reaction, which allows for the introduction of different substituents on the naphthalene ring. The presence of a hydroxyl group and a phenylsulfonyl indole moiety enhances its biological properties compared to simpler naphthoquinone derivatives .
Anticancer Activity
Research indicates that naphthoquinone derivatives possess significant anticancer properties. For instance, studies have demonstrated that compounds with a 1,4-naphthoquinone scaffold can induce apoptosis in cancer cells through various mechanisms:
- Cell Viability Assays : In vitro studies using human breast adenocarcinoma cell lines (MDA-MB-231) showed that certain naphthoquinones inhibited cell proliferation in a dose-dependent manner. The compound with the phenylsulfonyl indole moiety may enhance this effect due to its structural complexity .
- Mechanisms of Action : Naphthoquinones are believed to interfere with electron transport chains and generate reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .
Antimicrobial Activity
Several studies have reported the antimicrobial properties of naphthoquinone derivatives. These compounds exhibit varying degrees of antibacterial activity against different bacterial strains:
Compound | Minimum Inhibitory Concentration (MIC) |
---|---|
NQ-PRO | 30 µg/mL |
NQ-PAS | 50 µg/mL |
The table indicates that both derivatives show promising antibacterial effects, suggesting their potential use as antimicrobial agents .
Anti-inflammatory Properties
Naphthoquinone derivatives have also been studied for their anti-inflammatory effects. They inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation. For example, certain derivatives showed IC50 values lower than well-known anti-inflammatory drugs in blocking cytokine production .
Case Studies
- Anticancer Efficacy : A study evaluated the efficacy of several naphthoquinone derivatives against acute myeloid leukemia (AML). The results indicated that these compounds could significantly reduce cell viability and induce apoptosis in a dose-dependent manner .
- Apoptosis Induction : Another research focused on the apoptotic effects of naphthoquinones on non-small cell lung cancer cells. The study found that treatment with these compounds led to increased early and late apoptotic cells compared to untreated controls .
Properties
CAS No. |
918905-46-1 |
---|---|
Molecular Formula |
C24H15NO5S |
Molecular Weight |
429.4 g/mol |
IUPAC Name |
3-[1-(benzenesulfonyl)indol-3-yl]-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C24H15NO5S/c26-22-17-11-4-5-12-18(17)23(27)24(28)21(22)19-14-25(20-13-7-6-10-16(19)20)31(29,30)15-8-2-1-3-9-15/h1-14,26H |
InChI Key |
HAQHYWJDABMNPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C4=C(C5=CC=CC=C5C(=O)C4=O)O |
Origin of Product |
United States |
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